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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the spectroscopic profile of 2-Phenyl-
3,1-benzoxazepine. Due to the limited availability of specific experimental data for this exact
compound in public literature, this guide presents a composite of expected spectroscopic
values based on the analysis of structurally related benzoxazepine and benzoxazine
derivatives. It includes anticipated data for *H NMR, 13C NMR, Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). Furthermore, a generalized experimental protocol for the synthesis
and spectroscopic characterization is provided, alongside a workflow diagram for visual clarity.

Introduction

2-Phenyl-3,1-benzoxazepine is a heterocyclic compound belonging to the benzoxazepine
class, which are core structures in many biologically active molecules. These seven-membered
rings containing oxygen and nitrogen atoms are of significant interest in medicinal chemistry for
their potential as anticonvulsant, antimicrobial, and anticancer agents.[1] A thorough
understanding of their spectroscopic characteristics is crucial for synthesis verification,
structural elucidation, and quality control in drug discovery and development.

The molecular structure of 2-Phenyl-3,1-benzoxazepine consists of a benzene ring fused to a
seven-membered oxazepine ring, with a phenyl substituent at the 2-position. Its molecular
formula is C1sH11NO and it has a molecular weight of approximately 221.25 g/mol .[2][3]
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Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Phenyl-3,1-
benzoxazepine. These values are compiled from literature on analogous compounds and

predictive models.

'H NMR Spectroscopy

Proton NMR is essential for identifying the hydrogen environments in the molecule. The
spectrum is expected to show distinct signals for the aromatic protons and the protons on the

oxazepine ring.

Table 1: Predicted *H NMR Data for 2-Phenyl-3,1-benzoxazepine (in DMSO-de)

Chemical Shift (3)
ppm

Multiplicity Number of Protons  Assignment

CH within the

~85-8.7 Singlet | Multiplet 1H . .
oxazepine ring[1]

| ~ 6.9 - 8.0 | Multiplet | 9H | Aromatic protons (fused benzene and phenyl rings)[1] |

Note: The exact chemical shifts and multiplicities will depend on the specific conformation and
electronic environment of the molecule.

3C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Key signals
would include those for the imine carbon and the aromatic carbons.

Table 2: Predicted 13C NMR Data for 2-Phenyl-3,1-benzoxazepine (in DMSO-ds)

Chemical Shift (8) ppm Assighment
~ 160 - 168 C=N (Imine carbon)
~115 - 155 Aromatic carbons
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| ~ 114 | CH within the oxazepine ring[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key
characteristic peaks for 2-Phenyl-3,1-benzoxazepine are expected to arise from the C=N, C-
O, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for 2-Phenyl-3,1-benzoxazepine

Wavenumber (cm~?) Bond Vibration Intensity

~ 3030 - 3100 Aromatic C-H Stretch Medium-Weak[4]
~ 1625 - 1695 C=N Stretch (Imine) Strong-Medium[1][5]
~ 1450 - 1600 Aromatic C=C Stretch Medium[4]

~ 1250 - 1260 Asymmetric C-O-C Stretch Strong[5]

| ~ 750 - 770 | Out-of-plane C-H Bending (Monosubstituted Benzene) | Strong[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule, confirming its molecular weight and aspects of its structure.

Table 4: Predicted Mass Spectrometry Data for 2-Phenyl-3,1-benzoxazepine

m/z Value Assignment

~ 221 [M]* (Molecular lon)

~ 206 [M - CHs]* (For methylated analogues)[6]

118 Fragment corresponding to the benzoxazepine
core

103 Fragment corresponding to the phenyl-imine

moiety
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| ~ 77 | Fragment corresponding to the phenyl group |

Note: Fragmentation patterns are predictive and can vary based on the ionization method
used.

Experimental Protocols

This section outlines a general methodology for the synthesis and spectroscopic analysis of
benzoxazepine derivatives, adaptable for 2-Phenyl-3,1-benzoxazepine.

General Synthesis Protocol

A plausible synthesis route involves the cyclization reaction between a suitable salicylaldehyde
derivative (containing the pre-formed benzene and hydroxyl group) and a phenyl-containing
amine or imine precursor. One established method is the reaction of salicyl N-tosylimines with
allenoates catalyzed by triphenylphosphine (PPhs) to yield benzoxazepine derivatives.[7]

e Reactant Preparation: Dissolve the salicyl N-tosylimine (1.0 eq) and a y-substituted allenoate
(1.2 eq) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask under an inert
atmosphere (e.g., Argon).

o Catalyst Addition: Add triphenylphosphine (PPhs) (0.2 eq) to the mixture.

» Reaction: Stir the mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours.
Monitor the reaction progress using Thin-Layer Chromatography (TLC).

o Workup and Purification: Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure. Purify the crude product using column
chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate
mixture) to isolate the desired 2-Phenyl-3,1-benzoxazepine.

Spectroscopic Analysis Protocol

e Sample Preparation:

o NMR: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated
solvent (e.g., DMSO-ds or CDCIs) in an NMR tube.
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o IR: Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total

Reflectance (ATR) accessory.

o MS: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile
solvent (e.g., methanol or acetonitrile).

 Instrumentation and Data Acquisition:

o NMR: Record *H and 3C NMR spectra on a 300 or 400 MHz spectrometer. Chemical
shifts should be referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).[8][9]

o IR: Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm~1.

o MS: Analyze the sample using an electrospray ionization (ESI) or electron ionization (El)
mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its

fragments.

Visualized Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic
characterization of a novel benzoxazepine derivative.
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Workflow for Synthesis and Spectroscopic Characterization
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Caption: Synthesis and analysis workflow for benzoxazepine derivatives.

Conclusion
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This guide provides a foundational understanding of the expected spectroscopic characteristics
of 2-Phenyl-3,1-benzoxazepine based on data from related compounds. The tabulated data
and generalized protocols offer a valuable resource for researchers involved in the synthesis
and analysis of novel benzoxazepine derivatives. Experimental verification remains essential to
confirm the precise spectroscopic values for this specific molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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